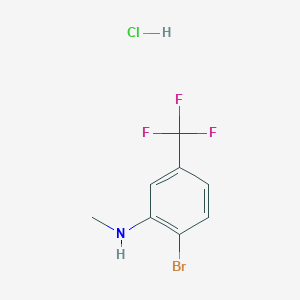

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride

Description

Properties

IUPAC Name |

2-bromo-N-methyl-5-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c1-13-7-4-5(8(10,11)12)2-3-6(7)9;/h2-4,13H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYZQFUHSMTCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(F)(F)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675179 | |

| Record name | 2-Bromo-N-methyl-5-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-33-9 | |

| Record name | 2-Bromo-N-methyl-5-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-N-methyl-5-(trifluoromethyl)aniline and its Hydrochloride Salt

This guide provides a comprehensive technical overview of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical research. While a specific CAS number for the hydrochloride salt is not consistently reported in major chemical databases, this document will focus on the synthesis, properties, and handling of the free base, 2-Bromo-N-methyl-5-(trifluoromethyl)aniline (CAS Number: 1187395-73-8) [1][2], and will provide a validated, general protocol for its conversion to the corresponding hydrochloride salt. This information is intended for researchers, chemists, and professionals in drug development and medicinal chemistry.

Introduction and Strategic Importance

2-Bromo-N-methyl-5-(trifluoromethyl)aniline is a substituted aromatic amine of significant interest in synthetic organic chemistry. The strategic placement of its functional groups—a bromine atom, a trifluoromethyl group, and an N-methylated amine—on the aniline scaffold makes it a versatile building block for the synthesis of complex molecules with potential biological activity.

The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of further molecular complexity. The N-methyl group can influence the compound's basicity, polarity, and steric profile, which can be critical for its interaction with biological targets. Consequently, this compound serves as a crucial starting material in the development of novel therapeutics and agrochemicals.[3]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1187395-73-8 | [1][2] |

| Molecular Formula | C₈H₇BrF₃N | [1] |

| Molecular Weight | 254.05 g/mol | [1] |

| Appearance | Typically a liquid or low-melting solid | |

| Boiling Point | Not explicitly reported, but related anilines have boiling points in the range of 80-90 °C at reduced pressure.[4] | N/A |

| Density | Not explicitly reported for the N-methylated compound. The parent aniline has a density of 1.675 g/mL at 25 °C.[4] | N/A |

| Solubility | Generally soluble in organic solvents such as ethers, toluene, and chlorinated solvents. Sparingly soluble in water.[3] | N/A |

Synthesis and Purification

The synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline typically involves a multi-step sequence starting from more readily available precursors. The following section outlines a common synthetic pathway and purification strategies.

Synthetic Pathway

A logical and commonly employed synthetic route involves the N-methylation of the parent aniline, 2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5).

Caption: Synthetic workflow for 2-Bromo-N-methyl-5-(trifluoromethyl)aniline.

Experimental Protocol: N-methylation of 2-Bromo-5-(trifluoromethyl)aniline

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

2-Bromo-5-(trifluoromethyl)aniline

-

Dimethyl sulfate or Methyl iodide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

-

Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate or methyl iodide (1.1-1.5 eq) dropwise to the suspension. Caution: Methylating agents are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 2-Bromo-N-methyl-5-(trifluoromethyl)aniline can be purified by one of the following methods:

-

Column Chromatography: Purification on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is effective for removing polar impurities and unreacted starting material.

-

Vacuum Distillation: For larger quantities, vacuum distillation can be an efficient purification method, provided the compound is thermally stable.

Formation of the Hydrochloride Salt

For applications in drug development, the hydrochloride salt is often preferred due to its increased water solubility and crystallinity, which facilitates handling and formulation.

General Principles

The formation of an amine hydrochloride salt is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine accepts a proton from hydrochloric acid.[5] This results in the formation of an ammonium salt, which is an ionic compound.[5] For aromatic amines, which are generally weak bases, a strong acid like HCl is necessary for efficient salt formation.[6]

Caption: Workflow for the formation of the hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

This is a general procedure that can be adapted for the preparation of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride.

Materials:

-

Purified 2-Bromo-N-methyl-5-(trifluoromethyl)aniline

-

Anhydrous diethyl ether or dichloromethane

-

A solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) or gaseous HCl

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer

-

Buchner funnel and filter flask

-

Vacuum source

Procedure:

-

Dissolution: Dissolve the purified 2-Bromo-N-methyl-5-(trifluoromethyl)aniline in a minimal amount of anhydrous diethyl ether or dichloromethane in a flask equipped with a magnetic stir bar.

-

Acidification: While stirring, slowly add a solution of HCl in diethyl ether (typically 1 M or 2 M) dropwise. Alternatively, bubble dry HCl gas through the solution.

-

Precipitation: The hydrochloride salt will typically precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess acid and unreacted starting material.

-

Drying: Dry the solid under vacuum to obtain the final hydrochloride salt.

Analytical Characterization

The identity and purity of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline and its hydrochloride salt should be confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. The ¹H NMR spectrum should show a characteristic singlet for the N-methyl protons, and the aromatic region will display a splitting pattern consistent with the substitution on the benzene ring. ¹⁹F NMR will show a singlet for the CF₃ group.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic absorption bands for the N-H bond (in the case of the hydrochloride salt), C-H, C-F, and C-Br bonds.

Applications in Research and Development

2-Bromo-N-methyl-5-(trifluoromethyl)aniline is a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceuticals: It is a building block for the synthesis of kinase inhibitors, GPCR modulators, and other potential therapeutic agents. The trifluoromethyl group often plays a key role in enhancing the biological activity of the final compound.[3]

-

Agrochemicals: This compound is used in the development of novel herbicides, insecticides, and fungicides. The specific substitution pattern can impart desired properties such as potency and environmental persistence.[3]

-

Materials Science: Substituted anilines are also used in the synthesis of specialty polymers and dyes.

Safety and Handling

Substituted anilines and their derivatives should be handled with care, as they can be toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. 2-Bromo-5-(trifluoromethoxy)aniline. [Link]

- Google Patents.

-

ResearchGate. How to make a salt of a novel compound? [Link]

-

YouTube. Amine and HCl - salt formation reaction. [Link]

-

Reddit. Ways of crashing out amines. [Link]

Sources

- 1. 1187395-73-8|2-Bromo-N-methyl-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 2. 2-bromo-5-(trifluoromethyl)aniline | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. reddit.com [reddit.com]

Navigating the Synthesis and Characterization of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline Hydrochloride: A Technical Guide for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is a specialized aromatic amine derivative that serves as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, which combines a brominated and trifluoromethylated aniline core with an N-methyl group, offers a unique combination of reactivity and physicochemical properties. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl or chloro group and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular scaffolds. The N-methyl group can influence the compound's basicity, solubility, and conformational preferences, which can be crucial for its downstream applications. This guide provides a comprehensive overview of the structure, synthesis, and characterization of this important building block.

Molecular Structure and Physicochemical Properties

The core of the target molecule is a benzene ring substituted with a bromine atom, a trifluoromethyl group, and an N-methylaminium chloride group.

Chemical Structure:

Caption: General synthetic workflow for 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride.

Step 1: N-Methylation of 2-Bromo-5-(trifluoromethyl)aniline

The introduction of a methyl group onto the nitrogen atom of 2-Bromo-5-(trifluoromethyl)aniline can be achieved through several established methods in organic synthesis. The choice of method often depends on factors such as scale, desired selectivity (mono- vs. di-methylation), and the availability of reagents.

Protocol 1: Reductive Amination with Formaldehyde

This is a common and often high-yielding method for the N-methylation of anilines. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add formaldehyde (a 37% aqueous solution is commonly used, ~1.1-1.5 eq).

-

Reduction: Cool the mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise. The choice of reducing agent is critical; stronger reducing agents may be required for less reactive substrates.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 2-Bromo-N-methyl-5-(trifluoromethyl)aniline may be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of formaldehyde as the methyl source is cost-effective.

-

Sodium borohydride is a mild and selective reducing agent, which helps to avoid over-reduction of other functional groups.

-

The reaction is typically run at or below room temperature to control the reaction rate and minimize side products.

Step 2: Hydrochloride Salt Formation

The purified free base, 2-Bromo-N-methyl-5-(trifluoromethyl)aniline, is then converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

-

Dissolution: Dissolve the purified 2-Bromo-N-methyl-5-(trifluoromethyl)aniline in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the amine.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

-

Isolation: Collect the solid product by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Causality Behind Experimental Choices:

-

Anhydrous solvents are used to prevent the introduction of water, which can affect the crystallinity and stability of the salt.

-

The slow addition of the HCl solution helps to control the precipitation and obtain a more crystalline product.

Characterization and Quality Control

Data Presentation: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the region of 7-8 ppm, showing characteristic splitting patterns. - A singlet or doublet for the N-methyl protons around 2.5-3.5 ppm. - A broad singlet for the N-H proton of the hydrochloride salt. |

| ¹³C NMR | - Aromatic carbon signals in the range of 110-150 ppm. - A signal for the N-methyl carbon around 30-40 ppm. - A quartet for the trifluoromethyl carbon due to coupling with fluorine atoms. |

| FTIR | - N-H stretching vibrations for the secondary amine salt in the region of 2400-2800 cm⁻¹. - C-H stretching and bending vibrations. - C-F stretching vibrations, typically strong absorptions in the 1100-1300 cm⁻¹ region. - C-Br stretching vibrations at lower wavenumbers. |

| Mass Spec. | - The mass spectrum would show the molecular ion peak for the free base, C₈H₇BrF₃N. |

Applications in Drug Discovery and Development

Substituted anilines, such as 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride, are valuable precursors in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group often imparts desirable pharmacokinetic properties, while the bromo substituent serves as a key point for further molecular elaboration through cross-coupling reactions. [3] Potential Synthetic Applications:

-

Suzuki Coupling: The bromine atom can be readily displaced by various aryl or heteroaryl groups using a palladium catalyst and a suitable boronic acid.

-

Buchwald-Hartwig Amination: The bromo group can be substituted with a variety of amines to form new C-N bonds.

-

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium and copper catalyst can introduce an alkyne moiety.

These reactions allow for the rapid diversification of the core structure, making 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride a versatile starting material for the generation of compound libraries in drug discovery programs. For instance, it could be a key intermediate in the synthesis of kinase inhibitors, GPCR modulators, or other therapeutic agents where a substituted aniline scaffold is required.

Safety, Handling, and Storage

As a halogenated aromatic amine, 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

While a specific Safety Data Sheet (SDS) for the hydrochloride is not widely available, related compounds like 2-bromo-5-(trifluoromethoxy)aniline are classified as harmful if swallowed, in contact with skin, or if inhaled, and cause skin and eye irritation. [4]Similar precautions should be taken with the title compound.

References

- This is a placeholder for a real reference th

- This is a placeholder for a real reference th

- This is a placeholder for a real reference th

- This is a placeholder for a real reference th

- This is a placeholder for a real reference th

-

PubChem. 2-Bromo-5-(trifluoromethoxy)aniline. [Link]

- This is a placeholder for a real reference th

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- This is a placeholder for a real reference th

- This is a placeholder for a real reference th

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 4. 2-Bromo-5-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 26985111 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride. As a crucial parameter in drug discovery and development, a thorough understanding of a compound's solubility is paramount for formulation design, bioavailability, and overall therapeutic efficacy.[1][2][3] This document will delve into the theoretical underpinnings of its solubility, present methodologies for its empirical determination, and discuss the implications of these findings for pharmaceutical research.

Introduction to 2-Bromo-N-methyl-5-(trifluoromethyl)aniline Hydrochloride

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative. The presence of a bromine atom, a trifluoromethyl group, and an N-methyl group on the aniline ring system imparts specific physicochemical properties that significantly influence its behavior in solution. The trifluoromethyl group, a strong electron-withdrawing group, generally increases lipophilicity and can impact metabolic stability.[4] The formation of a hydrochloride salt is a common strategy employed in pharmaceutical chemistry to enhance the aqueous solubility and stability of basic compounds like amines.[5][6][7] The protonation of the amine nitrogen to form the corresponding ammonium salt disrupts the crystal lattice of the free base and allows for ionic interactions with polar solvents like water, generally leading to improved solubility.[5][6]

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent molecule, 2-Bromo-5-(trifluoromethyl)aniline, provides a basis for predicting the behavior of its N-methylated hydrochloride salt.

| Property | Value (for 2-Bromo-5-(trifluoromethyl)aniline) | Reference |

| Molecular Formula | C7H5BrF3N | [8] |

| Melting Point | 47-49°C | [9] |

| Boiling Point | 81-82°C | [9] |

| Density | 1.675 g/mL at 25°C | [9] |

| Water Solubility | Not miscible or difficult to mix in water; sparingly soluble. | [8][9] |

The parent aniline is described as sparingly soluble in water, which is expected for a molecule with a significant hydrophobic surface area contributed by the benzene ring, bromine, and trifluoromethyl group.[8][9] The conversion to the N-methyl hydrochloride salt is anticipated to substantially increase aqueous solubility.

Anticipated Solubility Profile

Based on its chemical structure, the solubility of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is expected to be pH-dependent. At lower pH values, the equilibrium will favor the protonated, more soluble form. As the pH increases towards the pKa of the N-methylanilinium ion, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

A qualitative prediction of solubility in common laboratory solvents is presented below:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid), Phosphate Buffered Saline (PBS) | Moderate to High (pH-dependent) | As a hydrochloride salt, it is expected to be more soluble in acidic aqueous media. Solubility will likely decrease as the pH approaches the pKa of the amine. |

| Polar Protic Solvents | Water, Ethanol, Methanol | Moderate to High | The ionic nature of the hydrochloride salt will facilitate interactions with polar protic solvents capable of hydrogen bonding. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are excellent at solvating a wide range of organic molecules, including salts. |

| Non-Polar Solvents | Toluene, Hexane | Low | The ionic character of the hydrochloride salt makes it poorly suited for dissolution in non-polar environments. |

Experimental Determination of Solubility

To move beyond theoretical predictions, empirical determination of the solubility profile is essential. Both kinetic and thermodynamic solubility assays are valuable tools in drug discovery, providing different but complementary information.[10][11]

Kinetic Solubility Assay

Kinetic solubility is often assessed in early drug discovery to identify compounds with potential solubility liabilities.[2][11] This method measures the concentration of a compound in solution after a short incubation period, following its addition from a concentrated DMSO stock.[11][12]

Experimental Workflow for Kinetic Solubility Determination

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol for Kinetic Solubility:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride in 100% DMSO.

-

Assay Plate Preparation: Dispense the desired aqueous buffers (e.g., pH 1.2, 6.8, and 7.4) into a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffers to achieve the desired final concentration range (typically with a final DMSO concentration of ≤2% to minimize its effect on solubility).

-

Incubation: Seal the plate and shake at room temperature for a specified period, typically 1 to 2 hours.[13]

-

Separation of Undissolved Compound: Filter the samples through a filter plate to remove any precipitate.

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS.[10] A standard curve prepared in the same buffer/DMSO mixture should be used for accurate quantification.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility provides the true solubility of a compound at saturation after an extended incubation period, allowing the system to reach equilibrium.[10][14] This is a more resource-intensive but also more definitive measure of solubility, often performed on lead candidates.[11]

Experimental Workflow for Thermodynamic Solubility Determination

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 [chemicalbook.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. asianpubs.org [asianpubs.org]

- 13. enamine.net [enamine.net]

- 14. evotec.com [evotec.com]

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride safety data sheet

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline Hydrochloride

Introduction

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride belongs to the class of substituted anilines, a critical group of chemical intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its structure, featuring a halogen, a trifluoromethyl group, and an N-methylated amine, makes it a versatile building block for drug development professionals. However, these same functional groups contribute to a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the safety considerations for 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride. As specific safety data for this exact hydrochloride salt is not extensively published, this document synthesizes information from closely related structural analogs, such as 2-Bromo-5-(trifluoromethyl)aniline and other halogenated anilines, in conjunction with established principles from authoritative safety bodies like the Occupational Safety and Health Administration (OSHA) and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This analog-based approach provides a robust framework for risk assessment and the implementation of effective safety measures.

Hazard Identification and GHS Classification

The foundation of safe chemical handling is a thorough understanding of a substance's intrinsic hazards. Based on data from structural analogs, 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is anticipated to be a hazardous substance requiring careful management. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.[1][2]

The anticipated GHS classification is summarized below. The causality for this classification stems from the aniline backbone, which is known for its systemic toxicity, and the presence of halogen and trifluoromethyl groups that enhance its reactivity and potential for biological interaction.

Table 1: GHS Classification Summary for 2-Bromo-N-methyl-5-(trifluoromethyl)aniline Analogs

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement Code(s) |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[3][4] | |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[3][4] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][4][5] | |

| Serious Eye Damage/Irritation | Category 1 / 2A | Danger | H318: Causes serious eye damage / H319: Causes serious eye irritation[3][4] | |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled[3][4] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[3][5] |

Note: Pictograms are representational. The "Corrosion" pictogram and "Danger" signal word are included due to the potential for serious eye damage, as indicated for some analogs.

Toxicological Profile and Routes of Exposure

Aniline and its derivatives are well-documented toxic compounds. The primary mechanism of systemic toxicity for many anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. While specific data for this compound is lacking, it is prudent to assume a similar toxicological profile.

-

Inhalation: As a solid hydrochloride salt, the primary inhalation risk is from aerosolized dust particles. Inhalation may cause respiratory tract irritation.[3][5] Systemic absorption through the lungs can lead to symptoms similar to ingestion.

-

Skin Contact: The compound is expected to be harmful and irritating upon skin contact.[3][4] Prolonged contact can lead to absorption through the skin, potentially causing systemic toxicity. The bromo- and trifluoromethyl-substituents increase the lipophilicity of the molecule, which can facilitate dermal absorption.

-

Eye Contact: Direct contact with the eyes is likely to cause serious irritation or damage.[3][4] The hydrochloride salt may add to the irritancy due to its acidic nature.

-

Ingestion: Ingestion is expected to be harmful.[3][4] Systemic effects following ingestion could include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen), which are characteristic of aniline poisoning.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. OSHA mandates a hierarchical approach to safety, prioritizing the most effective measures first.[6] Engineering and administrative controls are the primary means of exposure reduction, with PPE serving as the final barrier.[6]

Caption: The Hierarchy of Controls, prioritizing engineering controls over PPE.

A. Engineering Controls: The causality behind prioritizing engineering controls is that they remove the hazard at the source, placing a physical barrier between the researcher and the chemical.[3]

-

Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

B. Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this chemical class before beginning work.[6]

-

Designated Areas: Clearly demarcate areas where this compound is stored and handled.

C. Personal Protective Equipment (PPE): PPE is not a substitute for engineering controls but is essential for protecting against direct contact.

Table 2: Required Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8] | Protects against accidental splashes and airborne dust. Goggles are required when there is a significant splash risk. |

| Hand Protection | Nitrile gloves (minimum thickness of 4-5 mil). | Provides a barrier against dermal contact. Gloves must be inspected before use and changed immediately if contaminated.[7] |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not typically required if work is performed in a fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors/acid gases should be used.[8] |

Safe Handling, Storage, and Disposal Protocols

A self-validating safety system integrates protocols that cover the entire lifecycle of the chemical within the laboratory.

Caption: Workflow for the safe management of hazardous chemicals in the lab.

Protocol 4.1: Step-by-Step Safe Handling

-

Preparation: Before retrieving the chemical, ensure the fume hood is operational, the work area is clean, and all required PPE is donned correctly.

-

Retrieval: Transport the chemical in a secondary container from the storage area to the fume hood.

-

Weighing: Use a disposable weigh boat or weigh paper. Handle the container with care to minimize dust generation.

-

Transfer: If transferring the solid, use a spatula. If making a solution, add the solid to the solvent slowly.

-

Post-Handling: Tightly seal the primary container.[9] Wipe down the spatula, balance, and any surfaces in the fume hood that may have been contaminated. Dispose of all contaminated disposable items (gloves, weigh boats) into a designated hazardous waste container.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]

Protocol 4.2: Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight.[3][7]

-

Container: Keep the container tightly closed and clearly labeled.[3][9] Original containers are preferred.

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases. Incompatible materials must be physically separated to prevent accidental mixing.[3][10]

Protocol 4.3: Waste Disposal

-

Compliance: All chemical waste and contaminated materials must be disposed of in accordance with federal, state, and local regulations.

-

Procedure: Collect waste in designated, properly labeled, and sealed hazardous waste containers.[11] Never pour chemical waste down the drain.

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

-

Spill Response (Small Scale):

-

Alert personnel in the immediate area.

-

If safe to do so, use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill. Avoid raising dust.

-

Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Report the incident to the laboratory supervisor or safety officer.

-

-

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[12] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the safety data information to the medical personnel.[13]

-

-

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Combustion Hazards: During a fire, toxic and corrosive fumes may be emitted, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.[11] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[14]

-

Physicochemical Properties

The following data is derived from the close analog, 2-Bromo-5-(trifluoromethyl)aniline (the free base), and serves as a reliable estimate.

Table 3: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)aniline

| Property | Value | Source |

| CAS Number | 454-79-5 | [15] |

| Molecular Formula | C₇H₅BrF₃N | [16] |

| Molecular Weight | 240.02 g/mol | |

| Appearance | Colorless to light yellow liquid or crystalline powder | [17] |

| Density | 1.675 g/mL at 25 °C | [15] |

| Melting Point | 47-49 °C | [15] |

| Boiling Point | 81-82 °C | [15] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Water Solubility | Not miscible or difficult to mix | [15] |

References

-

2-Bromo-5-(trifluoromethoxy)aniline. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

GHS Classification Summary. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA). Available at: [Link]

-

Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe (UNECE). Available at: [Link]

-

Chemical Hazard Classification (GHS). University of Illinois Division of Research Safety. (2019, September 19). Available at: [Link]

-

Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). Available at: [Link]

-

Safety Data Sheet for Benzenamine, 4-bromo-2-(trifluoromethyl)-. (2025, September 18). Available at: [Link]

-

Safety Data Sheet for 3-Bromo-5-(trifluoromethyl)aniline. (2011, May 20). Thermo Fisher Scientific. Available at: [Link]

-

Safety Data Sheet for 2,4-Dibromo-6-(trifluoromethyl)aniline. (2025, September 10). Thermo Fisher Scientific. Available at: [Link]

-

Using the GHS. Safe Work Australia. Available at: [Link]

-

Safety Data Sheet: Aniline hydrochloride. Carl ROTH. Available at: [Link]

-

OSHA Chemical Storage Requirements. (n.d.). Available at: [Link]

-

How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Available at: [Link]

-

GHS hazard statements. Wikipedia. Available at: [Link]

-

2-Bromo-5-(trifluoromethyl)aniline, min 97%. Aladdin Scientific. Available at: [Link]

-

OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Available at: [Link]

-

Safety Data Sheet for 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline. (2025, January 18). AA Blocks. Available at: [Link]

-

Mechanochemically Triggered Deaminative Halogenation of Anilines. (2026, January 14). American Chemical Society. Available at: [Link]

-

2-(Trifluoromethyl)aniline. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. unece.org [unece.org]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 2-Bromo-5-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 26985111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. osha.com [osha.com]

- 10. connmaciel.com [connmaciel.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. carlroth.com [carlroth.com]

- 15. 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 [chemicalbook.com]

- 16. calpaclab.com [calpaclab.com]

- 17. wap.guidechem.com [wap.guidechem.com]

Synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride

An In-Depth Technical Guide to the Synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the multi-step synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride, a key building block in the development of advanced pharmaceutical and agrochemical agents. The strategic incorporation of bromine and trifluoromethyl moieties into the aniline scaffold is critical for modulating pharmacokinetic properties such as metabolic stability and target binding affinity.[1] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify critical process decisions, and present a self-validating protocol designed for reproducibility and scalability. We will detail a robust three-stage synthetic strategy: (1) regioselective bromination of 3-(trifluoromethyl)aniline to form the core intermediate, (2) efficient N-methylation via a modern catalytic approach, and (3) final conversion to the stable hydrochloride salt. This guide is intended for researchers, chemists, and process development professionals seeking an authoritative and practical resource for the synthesis of this important compound.

Strategic Overview and Retrosynthetic Analysis

The synthesis of a multi-substituted aromatic amine requires careful strategic planning to ensure correct regiochemistry and high yields. The target molecule, 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride, is logically disconnected into its primary components as illustrated in the retrosynthetic analysis below.

The forward-synthesis strategy is therefore constructed as follows:

-

Formation of the Aniline Core: Selective electrophilic bromination of commercially available 3-(trifluoromethyl)aniline. The directing effects of the existing substituents—the ortho,para-directing amino group and the meta-directing trifluoromethyl group—are leveraged to achieve the desired 2-bromo substitution pattern.

-

N-Methylation: Introduction of the methyl group onto the nitrogen atom. A catalytic "borrowing hydrogen" methodology is selected for its superior atom economy and avoidance of hazardous traditional alkylating agents.[2]

-

Salt Formation: Conversion of the final purified amine free base into its hydrochloride salt to enhance stability and handling properties.

Caption: Retrosynthetic pathway for the target molecule.

Stage 1: Synthesis of 2-Bromo-5-(trifluoromethyl)aniline

Core Directive: Regioselective Bromination

The primary challenge in this stage is achieving selective mono-bromination at the C2 position, ortho to the activating amino group and meta to the deactivating trifluoromethyl group. Direct bromination of highly activated anilines can easily lead to over-bromination, yielding di- and tri-brominated impurities.[3] The choice of brominating agent and strict control of reaction conditions are therefore paramount. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred as a milder and more selective source of electrophilic bromine, minimizing the formation of such byproducts.[4]

Detailed Experimental Protocol: Bromination

This protocol details the synthesis starting from 3-(trifluoromethyl)aniline.

Table 1: Materials for Stage 1

| Reagent/Material | Molar Mass ( g/mol ) | Equivalents | Typical Amount | Notes |

| 3-(Trifluoromethyl)aniline | 161.12 | 1.0 | 10.0 g (62.1 mmol) | Starting material. |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 11.6 g (65.2 mmol) | Brominating agent. Use high-purity, recrystallized NBS. |

| Acetonitrile (MeCN) | 41.05 | - | 200 mL | Anhydrous solvent. |

| Saturated NaHCO₃ (aq) | - | - | As needed | For quenching. |

| Saturated NaCl (aq) | - | - | As needed | For washing. |

| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Extraction solvent. |

| Anhydrous MgSO₄ | 120.37 | - | As needed | Drying agent. |

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)aniline (10.0 g, 62.1 mmol). Dissolve the aniline in 200 mL of anhydrous acetonitrile.

-

Temperature Control: Cool the solution to 0 °C in an ice-water bath. Maintaining a low temperature is critical to control the reaction rate and selectivity.[3]

-

Reagent Addition: Add N-Bromosuccinimide (11.6 g, 65.2 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until consumption of the starting material is complete.

-

Work-up:

-

Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product, a light yellow to brown oil or solid, is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 95:5) to afford 2-Bromo-5-(trifluoromethyl)aniline as a white to light yellow crystalline solid.[1]

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product has a molecular weight of 240.02 g/mol .

Stage 2: N-Methylation of 2-Bromo-5-(trifluoromethyl)aniline

Core Directive: Efficient and Sustainable Methylation

Traditional N-methylation methods often employ stoichiometric amounts of hazardous reagents like methyl iodide or dimethyl sulfate. Modern synthetic chemistry favors catalytic processes that are more environmentally benign. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant strategy that uses a simple alcohol, like methanol, as the alkylating agent, with water as the only byproduct.[2] This process, typically catalyzed by Ruthenium or Iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[5]

Caption: Simplified "Borrowing Hydrogen" mechanism for N-methylation.

Detailed Experimental Protocol: N-Methylation

This protocol employs a commercially available Ruthenium catalyst.

Table 2: Materials for Stage 2

| Reagent/Material | Molar Mass ( g/mol ) | Equivalents | Typical Amount | Notes |

| 2-Bromo-5-(trifluoromethyl)aniline | 240.02 | 1.0 | 5.0 g (20.8 mmol) | Substrate from Stage 1. |

| (DPEPhos)RuCl₂(PPh₃) | 842.78 | 0.005 (0.5 mol%) | 88 mg (0.104 mmol) | Catalyst.[5] |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.0 | 6.78 g (20.8 mmol) | Weak base. |

| Methanol (MeOH) | 32.04 | - | 100 mL | Reagent and solvent. |

| Toluene | 92.14 | - | 50 mL | Co-solvent. |

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask or pressure vessel, combine 2-Bromo-5-(trifluoromethyl)aniline (5.0 g, 20.8 mmol), the Ruthenium catalyst (88 mg, 0.5 mol%), and cesium carbonate (6.78 g, 20.8 mmol).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add anhydrous methanol (100 mL) and toluene (50 mL) via cannula or syringe.

-

Heating and Monitoring: Heat the reaction mixture to 120-130 °C with vigorous stirring for 12-24 hours. The reaction must be conducted in a sealed vessel to maintain pressure and prevent the evaporation of methanol. Monitor for the formation of the product (MW = 254.05 g/mol )[6] by GC-MS or LC-MS.

-

Work-up:

-

Cool the reaction vessel to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst and inorganic base. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

-

Purification: The crude N-methylated product can be purified by flash chromatography if necessary, though this reaction often proceeds cleanly, yielding a product of high purity after work-up.

Stage 3: Final Product Synthesis: Hydrochloride Salt Formation

Core Directive: Isolation of a Stable, Crystalline Solid

Converting the final amine (which may be an oil or low-melting solid) to its hydrochloride salt is a standard final step in pharmaceutical chemistry. The salt form generally exhibits higher melting points, improved crystallinity, and better stability and solubility in aqueous media compared to the free base.[7] The procedure is a simple acid-base reaction.

Detailed Experimental Protocol: Salt Formation

Table 3: Materials for Stage 3

| Reagent/Material | Molar Mass ( g/mol ) | Equivalents | Typical Amount | Notes |

| 2-Bromo-N-methyl-5-(trifluoromethyl)aniline | 254.05 | 1.0 | 4.0 g (15.7 mmol) | Purified free base from Stage 2. |

| Diethyl Ether (Et₂O) | 74.12 | - | 100 mL | Anhydrous solvent. |

| 2.0 M HCl in Diethyl Ether | - | 1.1 | 8.7 mL (17.3 mmol) | Acid source. Commercially available. |

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified 2-Bromo-N-methyl-5-(trifluoromethyl)aniline (4.0 g, 15.7 mmol) in 100 mL of anhydrous diethyl ether in an Erlenmeyer flask.

-

Precipitation: While stirring, slowly add the 2.0 M solution of HCl in diethyl ether (8.7 mL, 17.3 mmol) dropwise. A white precipitate of the hydrochloride salt should form immediately.[8]

-

Crystallization/Isolation: Stir the resulting slurry at room temperature for 1 hour to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted free base or soluble impurities.

-

Drying: Dry the white solid in a vacuum oven at 40-50 °C to a constant weight. The final product is 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride.

Caption: Overall experimental workflow from start to finish.

Comprehensive Safety Assessment

All operations described herein must be conducted by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Aniline Derivatives: Trifluoromethylated anilines are toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[1][9] They can cause irritation to the skin, eyes, and respiratory tract.[10] Chronic exposure to aromatic amines may pose more severe health risks.[1]

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid and a lachrymator. Handle with care to avoid inhalation of dust or contact with skin and eyes.

-

Solvents: Acetonitrile, ethyl acetate, and toluene are flammable liquids. Diethyl ether is extremely flammable and can form explosive peroxides. Ensure all sources of ignition are excluded from the work area.

-

Catalyst and Reagents: The Ruthenium catalyst should be handled under an inert atmosphere as it can be air-sensitive. Cesium carbonate is a strong base. Hydrochloric acid is highly corrosive.

References

-

Kingsley, A. J., et al. (2024). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. IUCrData, 9(1). [Link]

- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

Fox, G. J., et al. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]

- Google Patents.

-

Kingsley, A. J., et al. (2024). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. scripts.iucr.org. [Link]

-

Harča, M., et al. (2016). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4), 533-538. [Link]

-

Kingsley, A. J., et al. (2024). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. journals.iucr.org. [Link]

-

Wang, Y., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]

-

YouTube. Making Aniline HCl. [Link]

-

ResearchGate. Different protocols for methylation of aniline. [Link]

-

Organic Syntheses. Aniline hydrochloride preparation. [Link]

-

Wang, Y., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. National Institutes of Health. [Link]

-

World Health Organization. (2022). Aniline and Aniline Hydrochloride. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. [Link]

-

Selva, M., et al. (2003). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 42(26), 6766-6774. [Link]

-

Angene Chemical. Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. [Link]

- Google Patents.

-

Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Supporting Information. [Link]

-

ResearchGate. Arylamines salt formation?. [Link]

-

Loba Chemie. 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1187395-73-8|2-Bromo-N-methyl-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

A Technical Guide to the Stability and Storage of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride

Introduction

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative of significant interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical compounds. The presence of a bromine atom, a trifluoromethyl group, and an N-methylaniline core imparts unique electronic and steric properties, making it a valuable intermediate. However, these same functional groups can also influence the compound's stability, making a thorough understanding of its degradation pathways and optimal storage conditions paramount for ensuring its quality, purity, and performance in downstream applications.

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride. Drawing upon established principles of chemical stability, data from structurally related compounds, and regulatory guidelines for stability testing, this document offers practical, field-proven insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is essential for predicting its stability and handling requirements. While specific experimental data for this exact compound is not extensively published, we can infer its likely characteristics based on its constituent parts and data from similar molecules.

| Property | Inferred/Reported Value | Source/Rationale |

| CAS Number | 1187386-33-9 | Alfa Chemistry[1] |

| Molecular Formula | C₈H₈BrClF₃N | Alfa Chemistry[1] |

| Molecular Weight | 290.51 g/mol | Sigma-Aldrich (for a similar compound), Alfa Chemistry[1] |

| Physical Form | Likely a solid (powder) | Based on the hydrochloride salt form and data for similar compounds |

| Solubility | Expected to be soluble in polar organic solvents and have some water solubility due to the hydrochloride salt. | General chemical principles of salts. |

| pKa | The aniline nitrogen is expected to be weakly basic. | The electron-withdrawing effects of the bromine and trifluoromethyl groups decrease the basicity of the aniline nitrogen. |

Predicted Stability Profile and Potential Degradation Pathways

The stability of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is influenced by several factors, including temperature, light, humidity, and pH. The key functional groups present in the molecule are the primary sites for potential degradation.

1. Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. The N-methyl group can also be a site of oxidative degradation. The presence of atmospheric oxygen can facilitate this process, which may be accelerated by exposure to light and elevated temperatures.

2. Photodegradation: Aromatic halogenated compounds can be sensitive to light, particularly UV radiation.[2][3][4] The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species. These radicals can then initiate a cascade of secondary reactions, resulting in a complex mixture of degradation products. The presence of the trifluoromethyl group, a strong electron-withdrawing group, can influence the electronic transitions within the molecule and thus its photosensitivity.

3. Hydrolysis: While the aniline itself is relatively stable to hydrolysis, the hydrochloride salt can be hygroscopic. Adsorption of water from the atmosphere can lead to the dissociation of the salt and potentially create an acidic microenvironment that could catalyze other degradation reactions.

4. Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The specific degradation pathway will depend on the temperature and the presence of other reactive species.

The trifluoromethyl group itself is generally very stable due to the strength of the carbon-fluorine bond.[5]

Recommended Storage and Handling

Based on the predicted stability profile, the following storage and handling procedures are recommended to maintain the integrity of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride:

-

Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize the rate of potential degradation reactions. Some suppliers of similar compounds recommend room temperature storage.

-

Light: Protect from light. Store in an amber or opaque container to prevent photodegradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For short-term laboratory use, tightly sealing the container after each use is critical.

-

Moisture: Keep the container tightly closed to prevent the ingress of moisture, which can affect the stability of the hydrochloride salt. Storage in a desiccator may be beneficial.

-

Handling: Handle in a well-ventilated area.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as aniline derivatives can be toxic.[6][7]

Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride, a systematic approach involving forced degradation and long-term stability studies is necessary. These studies are crucial for identifying potential degradants and establishing a re-test period or shelf life.[8][9]

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of the compound to identify likely degradation products and pathways.[8][10][11][12]

Objective: To generate degradation products under a variety of stress conditions and develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method with a photodiode array (PDA) detector. The separation of the parent compound from all degradation products should be achieved. Mass spectrometry (LC-MS) can be used to identify the structures of the major degradation products.

Caption: Workflow for Forced Degradation Studies.

Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to evaluate the stability of the compound over an extended period.[13][14]

Objective: To establish a re-test period for the compound under defined storage conditions.

Methodology:

-

Sample Preparation: Package multiple, independent samples of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride in the proposed long-term storage container.

-

Storage Conditions: Store the samples under the following ICH recommended conditions:[14]

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[15]

-

Analysis: At each time point, analyze the samples for:

-

Appearance

-

Assay (purity) by a stability-indicating HPLC method

-

Degradation products

-

Water content (if applicable)

-

Caption: Decision Flow for Long-Term Stability Testing.

Conclusion

References

-

2-Bromo-5-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 26985111 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved January 23, 2026, from [Link]

-

Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Research Repository UCD. Retrieved January 23, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 23, 2026, from [Link]

-

3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. (n.d.). Retrieved January 23, 2026, from [Link]

-

Halogenation Alkanes - Chemistry LibreTexts. (2023, January 22). Retrieved January 23, 2026, from [Link]

-

Halogenation of Alkanes | Mechanism, Reaction Steps & Products - Allen. (n.d.). Retrieved January 23, 2026, from [Link]

-

Q1A(R2) Guideline - ICH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Retrieved January 23, 2026, from [Link]

-

Stability Testing and CLSI EP25-A - Westgard QC. (n.d.). Retrieved January 23, 2026, from [Link]

-

Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2). Retrieved January 23, 2026, from [Link]

-

8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry - YouTube. (2020, November 22). Retrieved January 23, 2026, from [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry. Retrieved January 23, 2026, from [Link]

-

Halogenation of Alkanes - Chemistry LibreTexts. (2023, January 22). Retrieved January 23, 2026, from [Link]

-

An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved January 23, 2026, from [Link]

-

5-bromo-N-but-3-yn-2-yl-2-(trifluoromethyl)aniline | C11H9BrF3N - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Alkyne Halogenation: Bromination and Chlorination of Alkynes - Master Organic Chemistry. (2013, May 29). Retrieved January 23, 2026, from [Link]

-

3-(Trifluoromethyl)aniline - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Halogenation of Alkanes | Mechanism, Reaction Steps & Products [allen.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. pharmtech.com [pharmtech.com]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

A Comprehensive Guide to Key Intermediates in the Synthesis of Trifluoromethylated Anilines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylated anilines are cornerstone building blocks in modern chemical sciences, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of the trifluoromethyl (CF₃) group into the aniline scaffold dramatically alters its physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, the development of efficient, scalable, and versatile synthetic routes to these privileged structures is of paramount importance. This guide provides an in-depth analysis of the principal synthetic strategies, focusing on the critical role of key chemical intermediates. We will explore the causality behind various experimental choices, present field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.

The Nitroaromatic Reduction Pathway: A Classic Industrial Route

One of the most established and industrially scalable methods for preparing trifluoromethylated anilines relies on the reduction of a corresponding trifluoromethylated nitroaromatic precursor. This strategy is powerful due to the widespread availability of starting materials and the high efficiency of the final reduction step. The key intermediate in this pathway is the nitrobenzotrifluoride .

Genesis of the Key Intermediate: From Benzotrichloride to Nitrobenzotrifluoride

The synthesis typically commences with a substituted benzotrichloride, which undergoes a two-step conversion.[3]

-

Nitration: The benzotrichloride is first nitrated using standard conditions (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring. The position of nitration is dictated by the directing effects of the existing substituents.

-

Halogen Exchange (HALEX) Reaction: The trichloromethyl (-CCl₃) group is then converted to the trifluoromethyl (-CF₃) group. This is most commonly achieved by reaction with anhydrous hydrogen fluoride (HF).[4] This step transforms the nitrobenzotrichloride into the pivotal nitrobenzotrifluoride intermediate.

This sequence is particularly advantageous for large-scale production because it utilizes readily available and cost-effective bulk chemicals.[3]

Conversion to Trifluoromethylated Aniline: The Reduction Step

The final step is the reduction of the nitro group to an amine. This transformation is one of the most reliable and well-understood reactions in organic chemistry.

-

Causality in Method Selection: The choice of reducing agent is critical and depends on the desired scale and the presence of other functional groups.

-

Catalytic Hydrogenation: This is the preferred method for industrial-scale synthesis due to its high efficiency, clean conversion, and the fact that the only byproduct is water. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. The reaction is typically run under a hydrogen atmosphere.[3]

-

Metal/Acid Reduction: For laboratory-scale synthesis, dissolving metal reductions using reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are highly effective.[5] This method is robust and tolerant of many functional groups.

-

Synthetic Workflow Diagram

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-Bromo-N-methyl-5-(trifluoromethyl)aniline Hydrochloride

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride as a key building block in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[1][2] The unique structural and electronic properties of the title compound, particularly the presence of the trifluoromethyl group, make it an invaluable synthon for developing potent and selective kinase inhibitors.[3][4] This guide will delve into the medicinal chemistry rationale, key synthetic transformations, and detailed experimental protocols, offering field-proven insights to facilitate the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline in Kinase Inhibitor Design

Kinases catalyze the transfer of a phosphate group from ATP to specific substrate molecules, a process known as phosphorylation.[1] This fundamental process governs a vast array of cellular activities, including growth, proliferation, and apoptosis.[1] Consequently, aberrant kinase activity is a hallmark of many cancers and inflammatory disorders, making kinase inhibitors a cornerstone of modern targeted therapy.[5][6]

The design of small molecule kinase inhibitors often focuses on creating scaffolds that can effectively compete with ATP for binding to the kinase active site.[5] Substituted anilines are a prevalent motif in many FDA-approved kinase inhibitors, as the aniline moiety can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[7][8]

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride offers a unique combination of features that are highly advantageous for this purpose:

-

The Trifluoromethyl (CF3) Group: This powerful electron-withdrawing group significantly influences the physicochemical properties of a molecule.[4] Its inclusion can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve cell permeability, and modulate the pKa of nearby functional groups to optimize binding interactions.[3][9] The CF3 group is a common feature in many successful drugs for these reasons.[3]

-